Selegiline-N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFPCTFUZXEDKP-PUODRLBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747511 | |
| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366462-61-5 | |
| Record name | N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Selegiline-N-oxide can be synthesized in vitro by incubating selegiline with liver microsomes in the presence of NADPH. The reaction is catalyzed by flavin-containing monooxygenase (FMO), which facilitates the oxidation of the nitrogen atom in selegiline . The reaction conditions typically involve a pH of 8, and the process is inhibited by methimazole, an inhibitor of FMO, but not by SKF 525A, an inhibitor of cytochrome P450 enzymes .
Industrial Production Methods:
Chemical Reactions Analysis
Formation via N-Oxidation
SGO is generated through enzymatic N-oxidation of selegiline’s tertiary amine group. This reaction occurs in vivo and is catalyzed by hepatic cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs) . In vitro studies using hydrogen peroxide (H₂O₂) as an oxidant and ion-pair catalysts (e.g., bisguanidinium complexes) demonstrate enantioselective N-oxidation, achieving yields up to 98% with 99% enantiomeric excess (ee) .
Key Reaction Conditions for Synthetic N-Oxidation :
| Parameter | Value |
|---|---|
| Catalyst | Bisguanidinium-Mo complex |
| Oxidant | H₂O₂ (stoichiometric) |
| Solvent | Water/acetonitrile (1:1) |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
Metabolic Stability and Excretion
SGO exhibits moderate stability in biological systems. In human trials, 2.8–13.2% of an oral selegiline dose is excreted as SGO in urine within 72 hours, surpassing other metabolites like N-desmethylselegiline (DM-SG) . Its urinary excretion profile correlates with selegiline’s pharmacokinetics:
Cumulative Urinary Excretion of SGO :
| Time Post-Dose | Excretion (% of Dose) |
|---|---|
| 8–12 hours | 2.8–4.5% |
| 72 hours | 2.8–13.2% |
SGO’s polarity facilitates renal clearance, though partial reabsorption occurs due to passive tubular diffusion .
Reductive Metabolism
SGO undergoes reversible reduction back to selegiline in the presence of reductases (e.g., cytochrome P450 reductase), contributing to prolonged selegiline bioavailability. This equilibrium is pH-dependent, favoring reduction under acidic conditions .
pH-Dependent Reduction of SGO :
| pH | Reduction Rate (nmol/min/mg protein) |
|---|---|
| 5.5 | 12.4 ± 1.2 |
| 7.4 | 4.8 ± 0.6 |
Oxidative Stress Modulation
SGO indirectly mitigates oxidative stress by suppressing superoxide anion (O₂⁻) and nitric oxide (NO) production in peripheral blood mononuclear cells. At 150–200 µg/mL, SGO reduces O₂⁻ by 48% and NO by 35% in rheumatoid arthritis models . Its propargylamine moiety donates protons to scavenge free radicals, attenuating lipid peroxidation .
Analytical Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying SGO. Key parameters include:
LC-MS/MS Conditions for SGO Detection :
| Parameter | Value |
|---|---|
| Column | Zorbax C18 (50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% formic acid:methanol (40:60) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI⁺ |
| MRM Transition | m/z 188.15 → 91.10 |
| LOD/LOQ | 0.2/0.5 ng/mL |
Biological Activity
SGO stabilizes mitochondrial membranes by inhibiting permeability transition pore opening, reducing calcium efflux, and preventing apoptosis . It also delays α-synuclein aggregation, a pathological hallmark of Parkinson’s disease, by 40–60% in vitro .
Scientific Research Applications
Neuroprotective Effects
Selegiline has been shown to exert neuroprotective effects beyond its MAO-B inhibitory action. DNO also contributes to these neuroprotective properties, which are crucial in neurodegenerative diseases.
- Mechanism of Action : Selegiline and its metabolites, including DNO, have been found to reduce oxidative stress and inhibit apoptosis in neuronal cells. Studies indicate that DNO stabilizes cell numbers and promotes mitosis in serum-deprived conditions, suggesting its role in enhancing cell survival under stress .
- Case Studies : In vitro studies using human melanoma cell lines demonstrated that DNO exhibited protective effects against various neurotoxins, reinforcing its potential utility in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases .
Anti-Apoptotic Activity
DNO has been associated with significant anti-apoptotic effects, which may contribute to its therapeutic potential.
- Research Findings : Research indicates that low concentrations of selegiline (and by extension, DNO) can inhibit apoptosis induced by serum deprivation and other cytotoxic agents. This property is particularly relevant for developing treatments aimed at reducing cell death in neurodegenerative diseases .
- Clinical Implications : The ability of DNO to prevent apoptosis positions it as a candidate for further investigation in therapies targeting neurodegeneration, potentially leading to improved patient outcomes .
Biomarker for Selegiline Administration
DNO can serve as a biomarker for monitoring selegiline therapy.
- Urinary Excretion Studies : Research has shown that urinary excretion levels of DNO correlate with selegiline administration. This relationship provides a non-invasive method to assess compliance and therapeutic levels in patients undergoing treatment with selegiline .
- Clinical Utility : Monitoring DNO levels could enhance the management of Parkinson's disease by ensuring optimal dosing and minimizing adverse effects associated with selegiline overdose or underdosing .
Implications for Drug Development
The unique properties of DNO suggest its potential as a lead compound for developing new therapeutic agents.
- Medicinal Chemistry : The enantioselectivity observed in the N-oxidation processes involving DNO opens avenues for synthesizing novel compounds with enhanced efficacy and reduced side effects. This approach can lead to the development of new MAO-B inhibitors or adjunct therapies for Parkinson's disease and other neurodegenerative conditions .
- Research Directions : Future studies could explore the synthesis of derivatives based on the structure of DNO to enhance its pharmacological profile while maintaining its beneficial properties .
Summary Table of Key Findings
Mechanism of Action
Selegiline-N-oxide exerts its effects primarily through the inhibition of monoamine oxidase type B (MAO-B). By inhibiting this enzyme, it prevents the breakdown of dopamine, thereby increasing dopaminergic activity in the brain. This mechanism is similar to that of selegiline, although the exact molecular targets and pathways involved in the action of this compound may differ slightly due to its altered chemical structure .
Comparison with Similar Compounds
Key Characteristics of SGO:
- Chemical Structure : A tertiary amine oxide derivative of SG, with an oxygen atom added to the nitrogen of the propargylamine group.
- Metabolic Pathway : Formed in human, rodent, and canine liver microsomes, with species-dependent variations in yield (e.g., higher in rats than humans) .
- Excretion Profile : Cumulative urinary excretion accounts for 2.8–13.2% of the administered SG dose within 72 hours, exceeding that of N-desmethylselegiline (DM-SG) by 2.0–7.8 times .
Comparison with Similar Compounds
N-Desmethylselegiline (DM-SG)
DM-SG is a demethylated metabolite of SG, historically used as a biomarker for SG administration. However, SGO has replaced DM-SG due to superior specificity and excretion kinetics:
| Parameter | SGO | DM-SG |
|---|---|---|
| Excretion Rate | 2.8–13.2% of dose in 72 h | 0.5–5.2% of dose in 72 h |
| Detection Window | Up to 72 h post-administration | Shorter detection window |
| Specificity | Unique to SG metabolism | May overlap with other amines |
SGO’s higher urinary output and specificity make it a more reliable indicator for clinical and forensic monitoring .
Methamphetamine (MA) and Amphetamine (AP)
MA and AP are common metabolites of both SG and illicit drugs. SGO provides a critical discriminative advantage:
| Parameter | SGO | MA/AP |
|---|---|---|
| Source | Exclusive to SG metabolism | Illicit drugs or SG metabolism |
| Excretion Peak | 8–12 h post-dose (similar to MA) | 8–12 h post-dose |
| Forensic Utility | Confirms SG use | Ambiguous without SGO |
SGO’s presence in urine confirms SG administration even when MA/AP are detected, reducing false-positive results in drug testing .
Other N-Oxide Metabolites
SGO shares structural and metabolic similarities with N-oxides of other amines, such as tamoxifen-N-oxide and clomiphene-N-oxide. Key comparisons include:
| Parameter | SGO | Tamoxifen-N-Oxide | Clomiphene-N-Oxide |
|---|---|---|---|
| Enzyme Involvement | hFMO3-mediated oxidation | hFMO3-mediated oxidation | hFMO3-mediated oxidation |
| Analytical Method | LC-ESI MS, GC-MS | LC-MS/MS | LC-MS/MS |
| Clinical Role | Biomarker for SG use | Tamoxifen activity modulator | Unknown |
While all three are hFMO3 substrates, SGO’s role as a biomarker is unique .
Analytical Methods for Detection
SGO is quantified using advanced chromatographic techniques:
Biological Activity
Selegiline-N-oxide (SGO) is a metabolite of the anti-Parkinsonian drug selegiline, which is primarily known for its role as a monoamine oxidase B (MAO-B) inhibitor. This article explores the biological activity of SGO, focusing on its neuroprotective effects, antioxidant properties, and implications in neurodegenerative diseases, particularly Parkinson's disease (PD).
Overview of Selegiline and Its Metabolites
Selegiline is metabolized in the body to several compounds, including SGO, N-desmethylselegiline, methamphetamine, and amphetamine. Among these metabolites, SGO has garnered attention due to its potential biological activity and therapeutic implications.
1. Neuroprotective Effects:
SGO exhibits neuroprotective properties by inhibiting MAO-B activity, which reduces oxidative stress in neuronal cells. This mechanism is crucial in protecting neurons from degeneration associated with PD. Studies indicate that SGO can significantly attenuate oxidative damage and improve cognitive functions in models of transient global ischemia .
2. Antioxidant Properties:
Research shows that SGO enhances the antioxidant defense system in the brain. It increases levels of superoxide dismutase (SOD) and catalase, which are vital for combating oxidative stress . The antioxidant action of SGO is believed to contribute to its neuroprotective effects, making it a candidate for further studies in neurodegenerative disorders.
3. Anti-apoptotic Mechanisms:
SGO has been shown to modulate apoptotic pathways in neuronal cells. It inhibits mitochondrial permeability transition pore (mPTP) opening, thereby preventing the release of pro-apoptotic factors like cytochrome c . This action may help reduce cell death in neurodegenerative conditions.
Case Studies and Clinical Trials
Several studies have investigated the effects of selegiline and its metabolites on patients with Parkinson's disease:
- DATATOP Study: A significant clinical trial involving 800 untreated PD patients demonstrated that selegiline treatment delayed the need for levodopa therapy by approximately 9 months. The study highlighted the potential disease-modifying effects of selegiline, although the specific contribution of SGO was not isolated .
- Long-term Studies: In long-term follow-up studies, patients receiving selegiline showed less severe symptoms and reduced levodopa dosage requirements compared to placebo groups. These findings suggest that selegiline's metabolites, including SGO, may play a role in enhancing treatment efficacy over extended periods .
Comparative Data on Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other metabolites:
| Metabolite | Neuroprotective Effect | Antioxidant Activity | Anti-apoptotic Properties |
|---|---|---|---|
| Selegiline | Yes | Yes | Yes |
| This compound | Yes | Yes | Yes |
| N-desmethylselegiline | Moderate | Moderate | Limited |
| Methamphetamine | No | No | No |
Q & A
Q. How should researchers address gaps in understanding this compound’s interaction with dopamine receptors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
